(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
Description
This compound features a benzimidazole core linked via a methanone group to a piperazine ring substituted with a 3,5-dimethylpyrazole moiety. The pyrazole is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functionality. The piperazine linker enhances solubility and bioavailability, a common strategy in drug design .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-14-20(15(2)27(24-14)17-5-10-31(29,30)12-17)25-6-8-26(9-7-25)21(28)16-3-4-18-19(11-16)23-13-22-18/h3-4,11,13,17H,5-10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPZALMXIOPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone represents a complex structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.
1. Structure and Synthesis
The compound features a benzimidazole core linked to a piperazine derivative, which is further substituted by a pyrazole moiety. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Benzimidazole | A bicyclic structure known for various biological activities. |
| Piperazine | A six-membered ring that can enhance solubility and bioavailability. |
| Pyrazole | Often associated with anti-inflammatory and anticancer properties. |
| Tetrahydrothiophen | Contributes to the compound's unique electronic properties. |
2.1 Anticancer Properties
Recent studies have suggested that compounds containing benzimidazole and pyrazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of BET bromodomains, which are implicated in cancer progression. The compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by downregulating c-Myc expression, a key regulator in cancer cell proliferation .
2.2 Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of serine/threonine kinases, particularly ALK5 (activin receptor-like kinase 5). Inhibiting such pathways can be beneficial in treating fibrotic diseases and certain cancers .
3. Pharmacokinetics and Toxicology
In vivo studies have indicated favorable pharmacokinetic profiles for similar compounds in the series, with acceptable tolerability in mouse models . However, detailed toxicological assessments are necessary to fully understand the safety profile of this specific compound.
Case Study 1: BET Inhibition
A study focused on a derivative of benzimidazole showed promising results as a BET inhibitor with selectivity against BRD4, leading to reduced tumor growth in xenograft models .
Case Study 2: ALK5 Inhibition
In another investigation, similar pyrazole derivatives were shown to effectively inhibit ALK5 activity, suggesting potential therapeutic applications in fibrosis .
5. Conclusion
The compound This compound demonstrates significant promise in various biological activities, primarily through its anticancer properties and enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are summarized in Table 1 and elaborated thereafter.
Table 1: Comparison with Similar Compounds
Structural Analogies and Functional Differences
- Pyrazole-Imidazole Hybrids : Compounds like those in and share the pyrazole-imidazole backbone but lack the piperazine linker and sulfone group. The absence of these features correlates with reduced bioavailability and narrower antimicrobial spectra compared to the target compound’s inferred profile .
- Benzimidazole Derivatives : The compound in incorporates a benzimidazole-pyrazole-thiophene scaffold. While its methylthio group enhances lipophilicity, the target compound’s sulfone group may improve solubility and metabolic stability .
- Piperazine-Linked Compounds : I-BET469 uses a pyridine-piperazine framework for BET inhibition. The target compound’s benzimidazole-piperazine-pyrazole architecture could similarly target protein-protein interactions but with distinct selectivity due to the sulfone and dimethylpyrazole groups.
Pharmacological Implications
- Antimicrobial Activity : Pyrazole-imidazole hybrids in show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s sulfone group may enhance potency by disrupting microbial membrane integrity or enzyme function .
- Kinase/Bromodomain Inhibition: The thiophene-carboxamide in and the morpholino group in are critical for kinase/bromodomain binding. The target compound’s dimethylpyrazole and sulfone groups could similarly modulate ATP-binding pockets or allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
